molecular formula C20H25NO6 B11303226 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11303226
M. Wt: 375.4 g/mol
InChI Key: SVCBOTIKJUIHHB-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with propanoyl chloride, followed by the coupling with norvaline. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-7-15(20(24)25)21-19(23)12(4)26-16-9-8-14-13(6-2)10-17(22)27-18(14)11(16)3/h8-10,12,15H,5-7H2,1-4H3,(H,21,23)(H,24,25)

InChI Key

SVCBOTIKJUIHHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C

Origin of Product

United States

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